2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride

Structural chemistry pH-dependent tautomerism NMR characterization

2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride (synonym: N1-α-L-arabinopyranosylamino-guanidine HCl, CAS 109853-78-3) is a cyclic N-glycosyl aminoguanidine derivative with molecular formula C₆H₁₅ClN₄O₄ and molecular weight 242.66 g/mol. The compound belongs to the pyranosylaminoguanidine class, formed by condensation of L-arabinose with aminoguanidine, yielding a tetrahydropyran ring with the protonated aminoguanidine substituent at C-1 in equatorial orientation under physiological pH.

Molecular Formula C6H15ClN4O4
Molecular Weight 242.66 g/mol
Cat. No. B15061469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride
Molecular FormulaC6H15ClN4O4
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl
InChIInChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m0./s1
InChIKeyNUMFZIWFQRRBOQ-OSQBQZLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-α-L-Arabinopyranosylamino-guanidine Hydrochloride (CAS 109853-78-3): Structural Identity and Class Context for Procurement Decisions


2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride (synonym: N1-α-L-arabinopyranosylamino-guanidine HCl, CAS 109853-78-3) is a cyclic N-glycosyl aminoguanidine derivative with molecular formula C₆H₁₅ClN₄O₄ and molecular weight 242.66 g/mol . The compound belongs to the pyranosylaminoguanidine class, formed by condensation of L-arabinose with aminoguanidine, yielding a tetrahydropyran ring with the protonated aminoguanidine substituent at C-1 in equatorial orientation under physiological pH [1]. It is commercially supplied as a hydrochloride salt, appearing as a white crystalline powder soluble in water, and is marketed primarily as a research tool for diabetes, advanced glycation end-product (AGE) inhibition, and metabolic disorder studies .

Why Aminoguanidine Hydrochloride and Other In-Class AGE Inhibitors Cannot Simply Substitute for N1-α-L-Arabinopyranosylamino-guanidine HCl


Aminoguanidine (pimagedine) failed Phase III clinical development for diabetic nephropathy due to safety concerns—including hepatotoxicity, nephrotoxicity, and anemia—combined with insufficient efficacy in large-scale trials [1]. This clinical failure motivates the exploration of structurally modified aminoguanidine derivatives with potentially differentiated toxicity and pharmacokinetic profiles [2]. The target compound incorporates an α-L-arabinopyranosyl substituent at the N1 position, which fundamentally alters molecular weight (242.66 vs. 110.55 g/mol for aminoguanidine HCl), hydrogen-bonding capacity, and predicted LogP relative to the parent aminoguanidine scaffold [3]. These physicochemical differences are expected to impact membrane permeability, tissue distribution, and metabolic susceptibility—meaning that experimental outcomes obtained with unmodified aminoguanidine cannot be extrapolated to this glycosylated analog without verification.

Quantitative Differentiation Evidence: N1-α-L-Arabinopyranosylamino-guanidine HCl vs. Closest Analogs and In-Class Candidates


Structural Differentiation: Cyclic Pyranosylaminoguanidine vs. Acyclic Aminoguanidine at Physiological pH

At pH 6 (approximating physiological conditions), aldose-aminoguanidine condensation products exist exclusively as cyclic pyranosylaminoguanidines with the protonated aminoguanidine substituent equatorial at C-1, whereas at pH 12 they convert to acyclic E-carboximidamidehydrazones. In methyl sulfoxide, mineral acid salts of these condensation products are present exclusively as the cyclic isomer [1]. This pH-dependent cyclic/acyclic interconversion is unique to glycosylated aminoguanidines and is absent in unmodified aminoguanidine, which remains acyclic across all pH ranges. The target compound's cyclic pyranose ring introduces conformational constraints and additional hydrogen-bond donor/acceptor sites (4 OH groups plus guanidine NH) that fundamentally alter molecular recognition properties compared to simple aminoguanidine (MW 74.09, 3 H-bond donors) [2].

Structural chemistry pH-dependent tautomerism NMR characterization

Anomeric Configuration Specificity: (2S)-α-L vs. (2R)-β-L Arabinopyranosyl Isomer Differentiation

The target compound bears the (2S) configuration at the anomeric carbon, corresponding to the α-L-arabinopyranosyl isomer (CAS 109853-78-3 for HCl salt). Its anomeric counterpart, the (2R)-β-L isomer (CAS 368452-58-8 for β-D-arabinopyranosylamino-guanidine HCl), is supplied as a distinct catalog item by the same vendors . Santa Cruz Biotechnology lists the α-L isomer at $168/200 mg (Catalog sc-286455) versus the β-D isomer at $255/200 mg (Catalog sc-286457)—a 52% price premium for the β anomer . Anomeric configuration in glycosidic bonds is known to affect enzymatic recognition, metabolic stability, and receptor binding; in the context of aminoguanidine derivatives, the equatorial vs. axial orientation of the aglycone at C-1 may influence the compound's ability to trap reactive dicarbonyl species [1].

Stereochemistry Anomeric specificity Structure-activity relationship

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen-Bonding Profile vs. Aminoguanidine HCl

The target compound (MW 242.66, C₆H₁₅ClN₄O₄) substantially exceeds aminoguanidine HCl (MW 110.55, CH₆N₄·HCl) in molecular weight by 132.11 Da, representing a 120% increase [1]. The sugar conjugation adds four hydroxyl groups, increasing the hydrogen-bond donor count from 3 to 8 and the acceptor count from 1 to 8. While experimental LogP data for the target compound are not available in the public domain, the addition of a polyhydroxylated pyranose ring to the aminoguanidine scaffold is expected to substantially lower LogP relative to aminoguanidine (estimated LogP ≈ -1.5) [2], consistent with the LogP of -6.61 reported for aminoguanidine bicarbonate at 25°C . Solubility in water is qualitatively reported as 'soluble' for the target compound , versus >43 mg/mL (≥389 mM) for aminoguanidine HCl [1]. The significantly altered physicochemical profile predicts different membrane partitioning, oral absorption, and blood-brain barrier penetration behavior.

Physicochemical properties Drug-likeness Lipinski parameters

Toxicity Rationale for Glycosylated Aminoguanidine Derivatives: Clinical Failure of Parent Aminoguanidine as Procurement Justification

Aminoguanidine (pimagedine) was discontinued from clinical development after its Phase III trials (ACTION I and ACTION II) failed to demonstrate sufficient efficacy, compounded by safety concerns including hepatotoxicity, nephrotoxicity, gastrointestinal disturbances, flu-like symptoms, and anemia [1][2]. The Brazilian research group (Sarmento et al., 2016) explicitly states that 'aminoguanidine is an anti-AGE in clinical phase III studies, but its chronic use can lead to nephrotoxicity and hepatotoxicity,' providing the rationale for structural modification [3]. In that study, 17 out of 19 newly synthesized aminoguanidine derivatives showed no toxicity in the MTT assay at 10 µM in J774 macrophage cells, and the lead derivatives LOM3, LOM13, and LOM15 were non-toxic in acute in vivo testing at 2, 10, and 100 mg/kg p.o. [3]. While the target α-L-arabinopyranosyl compound was not among the 19 derivatives directly studied, it shares the core structural modification strategy—N1-substitution—that was associated with reduced cytotoxicity and preserved anti-glycation activity in this derivative series [3].

Toxicity Clinical trial failure Drug safety

Class-Level Evidence: Aminoguanidine Derivative LOM13 Achieves 94.6% AGE Inhibition vs. 74% for Parent Aminoguanidine In Vitro

In the Sarmento et al. (2016) study of 19 aminoguanidine derivatives, the lead compound LOM13 achieved 94.6% inhibition of advanced glycation end-product (AGE) formation at 1.0 mg/mL in the BSA-glucose fluorescence assay, compared to 74% inhibition by unmodified aminoguanidine at the same concentration [1]. Across the series, 13 out of 19 derivatives achieved >50% AGE inhibition at 2 mg/mL, which was statistically significant versus aminoguanidine at the same concentration [1]. In vivo, the three most promising derivatives (LOM3, LOM13, LOM15) reduced blood glucose by up to 65% in streptozotocin-induced diabetic Wistar rats, achieving statistical significance compared to the standard drug glimepiride (2 mg/kg, p.o.) [1]. Additionally, fructosamine and glycated hemoglobin levels remained low in derivative-treated groups [1]. While the target α-L-arabinopyranosyl compound was not specifically studied in this series, these data establish proof-of-concept that N1-substitution of aminoguanidine can yield compounds with simultaneously improved anti-glycation potency and anti-hyperglycemic activity.

AGE inhibition Antiglycation Fluorescence assay

Procurement Differentiation: Multi-Vendor Availability, Pricing Tiers, and Anomer-Specific Cataloging

The target compound is available from multiple established research chemical suppliers as a discrete catalog item with defined purity (typically ≥95%) . Santa Cruz Biotechnology supplies the α-L isomer at $168/200 mg (sc-286455) and $370/500 mg (sc-286455A) . This places it at a lower price point than the β-D anomer ($255/200 mg) and the β-D-galactopyranosyl analog ($300/250 mg), but higher than the β-D-glucopyranosyl analog ($148/200 mg) from the same vendor . This price stratification across sugar stereoisomers reflects differential synthetic complexity and availability, and is relevant for budget planning in SAR studies. The compound is also listed by Biosynth (MA06536) and BOC Sciences , confirming multi-source availability that mitigates single-supplier procurement risk. The CAS registry number 109853-78-3 is well-established and cross-referenced across chemical databases including PubChem and ChemicalBook.

Chemical procurement Research tool Vendor comparison

Recommended Research Application Scenarios for N1-α-L-Arabinopyranosylamino-guanidine Hydrochloride Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Glycosylated AGE Inhibitors

This compound is most appropriately deployed as a specific stereochemical probe in SAR programs investigating how anomeric configuration (α-L vs. β-D) and sugar identity (arabinose vs. glucose vs. galactose) affect AGE inhibitory potency . The documented 1986 Carbohydrate Research paper provides the structural foundation confirming that this compound exists as a cyclic pyranosylaminoguanidine at physiological pH [1]. Researchers should use it in tandem with the β-D anomer (CAS 368452-58-8) and other sugar conjugates to systematically map the contribution of sugar stereochemistry to anti-glycation activity, cytotoxicity, and cellular permeability.

In Vitro AGE Formation Inhibition Screening with Aminoguanidine as Positive Control

The BSA-glucose fluorescence AGE assay, as employed by Sarmento et al. (2016) for aminoguanidine derivatives, provides a validated experimental framework for evaluating this compound [2]. In this assay system, aminoguanidine at 1.0 mg/mL achieved 74% AGE inhibition, while the best N1-substituted derivative reached 94.6% [2]. Researchers should benchmark the target compound against both aminoguanidine and pyridoxamine (a mechanistically distinct Amadorin-class AGE inhibitor) to determine whether glycosylation confers improved potency or a shift in inhibition mechanism from dicarbonyl scavenging toward post-Amadori inhibition [3].

Comparative Toxicity Profiling Against Parent Aminoguanidine in Cell-Based Models

Given aminoguanidine's documented clinical toxicities (hepatotoxicity, nephrotoxicity, anemia), this compound should be evaluated in head-to-head cytotoxicity assays against aminoguanidine HCl using the MTT assay in J774 macrophage cells—the same system used to establish that 17/19 N1-substituted aminoguanidine derivatives were non-cytotoxic at 10 µM [2]. Parallel assessment in hepatic (HepG2) and renal (HEK-293) cell lines would directly test the hypothesis that sugar conjugation reduces the organ-specific toxicity that led to aminoguanidine's clinical discontinuation.

In Vivo Proof-of-Concept Studies in Streptozotocin-Induced Diabetic Rodent Models

The Sarmento et al. protocol using STZ-induced diabetic Wistar rats (20 mg/kg STZ i.p.) with oral administration of test compounds at 2–100 mg/kg, followed by measurement of blood glucose, glycated hemoglobin, fructosamine, and histopathological examination of heart, kidney, and liver, provides a directly applicable experimental template [2]. This compound's sugar moiety may confer favorable oral absorption characteristics, and its dual potential for AGE inhibition plus glucose lowering should be assessed against aminoguanidine and a standard anti-diabetic agent (e.g., glimepiride) as comparators.

Quote Request

Request a Quote for 2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.